molecular formula C4H10ClNO B1292702 Azetidin-3-ylmethanol hydrochloride CAS No. 928038-44-2

Azetidin-3-ylmethanol hydrochloride

Cat. No. B1292702
M. Wt: 123.58 g/mol
InChI Key: AQUVQGSNKVDBBF-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanol hydrochloride is not directly mentioned in the provided papers; however, the papers discuss various azetidinone derivatives and their synthesis, which can be related to the general class of azetidin-3-yl compounds. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that are of significant interest due to their biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest in several studies. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is synthesized from l-(+)-methionine, involving a three-step, one-pot construction of the chiral azetidine ring . Another study reports the synthesis of novel azetidinone derivatives with antibacterial properties, where Schiff bases are cyclized with chloroacetyl chloride in the presence of triethylamine . Additionally, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones are synthesized from 3-benzyloxy-β-lactams and further transformed into various trifluoromethyl-containing compounds . These methods highlight the versatility of azetidinones in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to confirm the structure of a 4,4′-disubstituted azetidin-2-one derivative . The crystal structure of a chiral ligand based on azetidinone has also been proposed to understand the mechanism of catalytic asymmetric addition reactions .

Chemical Reactions Analysis

Azetidinone derivatives participate in various chemical reactions due to their reactive β-lactam ring. For example, the catalytic asymmetric addition of organozinc reagents to aldehydes using chiral azetidinone ligands results in high enantioselectivity for ethylation, methylation, arylation, and alkynylation of aldehydes . Furthermore, azetidinone derivatives have been used as intermediates in the total synthesis of complex molecules like thienamycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their substituents. The presence of a trifluoromethyl group, for instance, imparts unique properties to the azetidinone derivatives, as seen in the synthesis of CF3-containing compounds . The bulky ferrocenyl group in N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is found to play an important role in the enantioselectivities of catalytic reactions . These properties are essential for the application of azetidinone derivatives in medicinal chemistry and organic synthesis.

Scientific Research Applications

  • Synthesis of Human Rhinovirus Inhibitors
    • Field : Medicinal Chemistry
    • Application Summary : Azetidin-3-ylmethanol hydrochloride is used in the synthesis of inhibitors for human rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold .
    • Method of Application : While the exact method of application is not detailed in the source, typically, in medicinal chemistry, such compounds are used as building blocks or intermediates in the synthesis of more complex molecules .
    • Results : The outcome of this application is the production of potential inhibitors for human rhinovirus . The effectiveness of these inhibitors would need to be tested in biological assays .

Safety And Hazards

Azetidin-3-ylmethanol Hydrochloride is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

azetidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVQGSNKVDBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647357
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylmethanol hydrochloride

CAS RN

928038-44-2
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the discovery of a series of novel zwitterionic hPTHR1 antagonists. Optimization of lead compound 2 led to 4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxo-pyrido[2,3–d][1]…
Number of citations: 1 www.sciencedirect.com
J Huang, Z Ma, Z Yang, Z He, J Bao, X Peng… - European Journal of …, 2023 - Elsevier
… 44a-b (1.81 mmol, 1.0 equiv), 46, N-Boc-piperzine, piperidin-4-ylmethanol, or azetidin-3-ylmethanol hydrochloride (1.81 mmol, 1.0 equiv), was dissolved in DMF (15 mL), DIPEA (3.62 …
Number of citations: 3 www.sciencedirect.com
H Lei, SQ Zhang, H Bai, HY Zhao, J Sun… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of 4a (2.60 g, 21.10 mmol) and azetidin-3-ylmethanol hydrochloride (3.40 g, 27.60 mmol) in DMSO (15 mL) was added K 2 CO 3 (8.80 g, 63.70 mmol). The reaction mixture …
Number of citations: 2 pubs.acs.org
A Aguilar, K Zheng, T Xu, S Xu, L Huang… - Journal of medicinal …, 2019 - ACS Publications
Inhibition of the menin-mixed lineage leukemia (MLL) protein–protein interaction is a promising new therapeutic strategy for the treatment of acute leukemia carrying MLL fusion (MLL …
Number of citations: 21 pubs.acs.org
杨阳, 全宏冬, 范东升, 赵彦梁, 赵佩佩, 袁昊林… - 化学通报, 2021 - hxtb.org
: 氮杂环丁烷类化合物是一类重要的饱和四元含氮杂环化合物, 在药物研发中有着广泛的应用. 本文报道了一种3-羟甲基氮杂环丁烷盐酸盐的新合成方法, 该化合物是很多氮杂环丁烷衍生物合成…
Number of citations: 2 www.hxtb.org

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